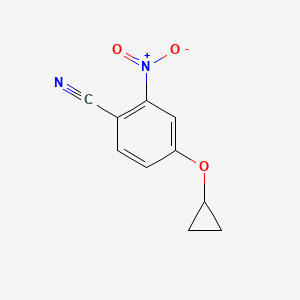

4-Cyclopropoxy-2-nitrobenzonitrile

Beschreibung

Eigenschaften

Molekularformel |

C10H8N2O3 |

|---|---|

Molekulargewicht |

204.18 g/mol |

IUPAC-Name |

4-cyclopropyloxy-2-nitrobenzonitrile |

InChI |

InChI=1S/C10H8N2O3/c11-6-7-1-2-9(15-8-3-4-8)5-10(7)12(13)14/h1-2,5,8H,3-4H2 |

InChI-Schlüssel |

CNVGSVUCVMUAFB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1OC2=CC(=C(C=C2)C#N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-2-nitrobenzonitrile typically involves the reaction of 4-chloro-2-nitrobenzonitrile with cyclopropanol in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the cyclopropoxy group .

Analyse Chemischer Reaktionen

4-Cyclopropoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The cyclopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-2-nitrobenzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the compound may inhibit specific enzymes or receptors, thereby modulating biological pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Substituent and Positional Variations

The closest structural analogue identified in the evidence is 4-(Cyclopropylamino)-3-nitrobenzonitrile . Key differences include:

Substituent Type: 4-Cyclopropoxy-2-nitrobenzonitrile: Cyclopropoxy (ether linkage). 4-(Cyclopropylamino)-3-nitrobenzonitrile: Cyclopropylamino (amine linkage).

Nitro Group Position :

- Nitro at C2 vs. C3, altering electronic effects on the aromatic ring.

Table 1: Structural and Functional Comparison

Physicochemical and Reactivity Differences

- Lipophilicity: The cyclopropoxy group likely increases lipophilicity compared to the cyclopropylamino group, which may enhance membrane permeability in drug design.

- Solubility: The amine in 4-(Cyclopropylamino)-3-nitrobenzonitrile could improve aqueous solubility via protonation, whereas the ether linkage in this compound may reduce it.

- Electronic Effects :

- Nitro at C2 (ortho to nitrile) creates a meta-directing effect, while nitro at C3 (meta to nitrile) alters resonance interactions.

- The amine’s electron-donating nature vs. the ether’s electron-withdrawing effect further modulates reactivity in substitution reactions.

Q & A

Q. What are the recommended synthetic pathways for 4-Cyclopropoxy-2-nitrobenzonitrile, and how can reaction conditions be optimized to improve yield?

A common approach involves nucleophilic aromatic substitution, where cyclopropoxide replaces a leaving group (e.g., halogen) on a nitrobenzonitrile precursor. For example, analogous nitrophenyl ether syntheses often use polar aprotic solvents (e.g., DMF) with a base (K₂CO₃) to facilitate substitution . Optimization may include temperature control (80–120°C), stoichiometric excess of cyclopropanol, and inert atmosphere to minimize side reactions. Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize the purity and structural identity of this compound?

Combined spectroscopic and chromatographic methods are essential:

- NMR : Confirm substitution patterns (e.g., cyclopropoxy proton signals at δ 0.5–1.5 ppm, nitrile absence in H NMR).

- FT-IR : Detect nitrile (C≡N stretch ~2220 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹).

- HPLC-MS : Verify molecular ion peak (e.g., [M+H]⁺) and assess purity (>95% by UV detection at 254 nm).

- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₈N₂O₃).

Q. What safety precautions are critical when handling this compound in the laboratory?

Based on structurally related nitrophenyl compounds (e.g., 4-(2-Nitrophenoxy)benzonitrile), hazards include skin irritation (Category 2) and respiratory tract irritation (H335) . Mandatory precautions:

- PPE : Nitrile gloves (tested to EN 374), lab coat, and safety goggles.

- Engineering Controls : Use fume hoods for synthesis/purification steps.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or spectroscopic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrophilic Sites : Localize electron-deficient regions (nitro group) for nucleophilic attack.

- Vibrational Frequencies : Simulate IR spectra to cross-validate experimental data.

- Solubility Parameters : Hansen solubility parameters guide solvent selection for crystallization.

Tools like Gaussian or ORCA are recommended, with validation against experimental NMR/IR data .

Q. What strategies resolve contradictions in crystallographic data for nitroaromatic compounds like this compound?

For X-ray crystallography:

- Data Quality : Ensure high-resolution (<1.0 Å) data collection to resolve disorder (common in nitro/cyclopropyl groups).

- Refinement : Use SHELXL for anisotropic displacement parameters and restraints on cyclopropane geometry .

- Validation : Check R-factor convergence (R1 < 5%) and ADDSYM analysis (PLATON) to detect missed symmetry.

Q. How can researchers mitigate competing reactions during functionalization of this compound?

Competing pathways (e.g., nitro reduction vs. nitrile hydrolysis) require controlled conditions:

- Selective Reduction : Catalytic hydrogenation (Pd/C, H₂) at low pressure (1–2 atm) to avoid over-reduction.

- Protection/Deprotection : Temporarily mask the nitrile (e.g., as a thioamide) during nitro group modifications.

Monitor intermediates via LC-MS and adjust stoichiometry/reactants iteratively .

Q. What advanced analytical techniques are suitable for studying degradation products of this compound under environmental conditions?

- GC-TOF-MS : Identify volatile degradation products (e.g., cyclopropanol, nitroso derivatives).

- HPLC-UV/ECD : Track non-volatile metabolites (e.g., hydroxylated derivatives).

- EPR Spectroscopy : Detect radical intermediates in photolytic degradation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.